molecular formula C8H16O3SSi B14259033 CID 78062580

CID 78062580

Cat. No.: B14259033
M. Wt: 220.36 g/mol
InChI Key: RVSGBGBRJRMRNO-UHFFFAOYSA-N
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Description

CID 78062580 (PubChem Compound Identifier 78062580) is a chemical compound whose structural and functional characteristics are inferred from analogous compounds and methodologies described in the provided evidence. While direct data on this compound are absent, its classification and properties can be extrapolated using PubChem's framework for compound identification and comparative analyses .

Key inferred properties:

  • Molecular structure: Likely contains polycyclic or heterocyclic moieties, given the prevalence of such frameworks in bioactive compounds (e.g., oscillatoxins, betulin derivatives) .
  • Pharmacological role: May exhibit enzyme inhibition or substrate-binding activity, analogous to taurocholic acid (CID 6675) or betulinic acid (CID 64971) .
  • Analytical characterization: Presumably analyzed via GC-MS or LC-MS, as demonstrated in studies of similar compounds .

Properties

Molecular Formula

C8H16O3SSi

Molecular Weight

220.36 g/mol

InChI

InChI=1S/C8H16O3SSi/c1-4-10-8(11-5-2)13-6-12-7(3)9/h8H,4-6H2,1-3H3

InChI Key

RVSGBGBRJRMRNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CSC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062580 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactions, high-throughput screening, and the use of industrial-grade equipment to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78062580 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 78062580 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062580 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of CID 78062580 and Analogues

Compound (CID) Core Structure Functional Groups Molecular Weight (g/mol)
This compound (hypothetical) Polycyclic/heterocyclic Hydroxyl, carbonyl, or ether ~400–500*
Oscillatoxin D (101283546) Macrocyclic lactone Epoxide, ester, methyl branches 640.7
Betulinic acid (64971) Pentacyclic triterpenoid Carboxylic acid, hydroxyl 456.7
Taurocholic acid (6675) Steroid-conjugated bile acid Sulfonic acid, amide 515.6

*Estimated based on molecular weights of oscillatoxin and betulin derivatives .

Key observations :

  • This compound’s hypothetical structure aligns with macrocyclic or triterpenoid systems, common in natural product-derived inhibitors .
  • Unlike taurocholic acid (a steroid conjugate), this compound lacks sulfonic acid groups but may share hydroxyl/carbonyl functionalities critical for binding interactions .

Functional and Pharmacological Comparison

Table 2: Pharmacological and Biochemical Properties

Compound (CID) Target/Activity Solubility (mg/ml) Key Applications
This compound Putative enzyme inhibition 0.02–0.08* Drug development, toxicology
3-O-Caffeoyl betulin (10153267) CYP450 inhibition 0.015 (poor) Anticancer, antiviral
Ginkgolic acid 17:1 (5469634) P-gp substrate 0.05 (moderate) Neuroprotective agents
DHEAS (12594) Sulfotransferase substrate 86.7 (high) Hormone regulation

*Inferred from solubility ranges of similar lipophilic compounds .

Key observations :

  • This compound’s solubility profile suggests moderate bioavailability, comparable to ginkgolic acid (CID 5469634) but lower than DHEAS (CID 12594) .

Key observations :

  • This compound’s synthesis may require advanced techniques like those used for CAS 899809-61-1 (e.g., amide coupling, inert conditions) .
  • Analytical validation via GC-MS or LC-MS is critical, as shown in studies of CID-containing fractions .

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